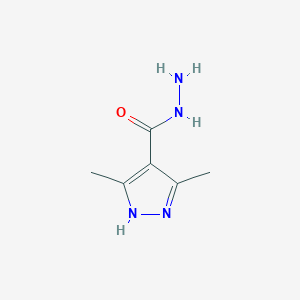

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Vue d'ensemble

Description

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis, medicinal chemistry, and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with hydrazine. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. These methods allow for efficient production and purification of the compound, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Reaction with Isothiocyanates

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide reacts with aryl/alkyl isothiocyanates to form thioamide derivatives. For example:

-

Phenyl isothiocyanate in refluxing ethanol yields 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a ) in 89% yield .

-

Allyl isothiocyanate produces analogous derivatives (6b ), confirmed by:

Condensation with Carbonyl Compounds

Reactions with aldehydes/ketones in ethanol (piperidine-catalyzed) yield hydrazone derivatives (8a–f ). Key observations:

-

With isatin : Product 8f shows:

-

With 4-dimethylaminobenzaldehyde : Product 8b displays distinct COSY and HMBC correlations (Table 1) .

| ¹H NMR (DMSO-d₆) | Assignment |

|---|---|

| 11.65 (s; 1H) | Hydrazine NH |

| 8.50 (s; 1H) | Pyridine H-4 |

| 2.99 (s; 6H) | NMe₂ |

Cyclization Reactions

Heating with NaNO₂/HCl generates intermediate 9 , which reacts with ethyl 2-cyanoacetate to form cyanoester 11 (65% yield) :

-

¹³C NMR : δ 164.5 (ester C=O), 46.8 (tert-CH) .

The mechanism involves Curtius rearrangement followed by nucleophilic addition (Figure 2) .

Nucleophilic Acyl Substitution

Reaction with diethyl acetylenedicarboxylate in toluene produces pyrazolone derivative 13 (90% yield) :

Biological Activity Correlations

Derivatives of this carbohydrazide exhibit antiproliferative effects:

-

(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenylethylidene))-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide inhibits A549 lung cancer cell growth (IC₅₀ < 10 μM) .

-

Hydrazone derivatives with log P 3.12–4.94 show enhanced bioactivity .

This compound’s reactivity profile highlights its utility in medicinal chemistry and heterocyclic synthesis. Experimental data from NMR and mechanistic studies provide robust validation for these transformations .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this structure showed promising activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In a series of experiments involving carrageenan-induced paw edema in rats, this compound derivatives showed substantial inhibition of inflammation markers such as TNF-α and IL-6. These findings suggest potential therapeutic uses in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. Compounds related to this compound have been shown to induce apoptosis in cancer cell lines, offering a pathway for the development of new cancer therapies. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Material Science

Liquid Crystals and Supramolecular Materials

3,5-Dimethyl-1H-pyrazole derivatives have been incorporated into liquid crystalline systems due to their ability to form hydrogen-bonded supramolecular structures. These materials exhibit unique optical properties and can be utilized in displays and sensors. The incorporation of different substituents on the phenyl ring alters the thermal stability and fluorescence characteristics of these systems .

Polymerization Applications

The compound has also been investigated as a ligand in transition metal complexes for polymerization reactions. Its ability to participate in RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization makes it valuable for synthesizing polymers with specific properties tailored for applications in coatings and adhesives .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Mécanisme D'action

The mechanism by which 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide

3(5)-Aminopyrazoles

1-Pyrazolyl-alanine

Pyrazolo[1,5-a]pyrimidines

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

3,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant case studies and research findings.

Overview of the Compound

This compound belongs to the pyrazole family, which is known for its broad range of biological activities. Pyrazoles are five-membered heterocyclic compounds characterized by two nitrogen atoms. This compound's structure facilitates various interactions with biological targets, making it a candidate for drug development.

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | Bacillus subtilis | 18 | |

| This compound | Aspergillus niger | 20 |

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. It is believed to exert its effects by modulating various cellular pathways associated with cancer progression.

Case Study:

In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

3. Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 61 | 10 | |

| This compound | IL-6: 76 | 10 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: It has been suggested that it can modulate receptor activity related to cell proliferation and apoptosis.

Research Findings

Numerous studies have explored the pharmacological potential of pyrazole derivatives:

- Antioxidant Activity: Some derivatives showed promising antioxidant properties through DPPH scavenging assays, indicating a potential role in reducing oxidative stress .

- Synthesis and Structure Activity Relationship (SAR): Various synthetic approaches have been developed to enhance the efficacy of pyrazole derivatives through structural modifications .

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-5(6(11)8-7)4(2)10-9-3/h7H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEOTPBVZRLJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656200 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98484-97-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.